molecular formula C8H6Cl2N2O3 B7771805 N-(3,5-dichloro-4-nitrophenyl)acetamide CAS No. 5942-05-2

N-(3,5-dichloro-4-nitrophenyl)acetamide

Cat. No.: B7771805
CAS No.: 5942-05-2
M. Wt: 249.05 g/mol
InChI Key: NLMSWSNEACDRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-nitrophenyl)acetamide typically involves the acylation of 3,5-dichloro-4-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and consistent quality of the final product.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 3,5-dichloro-4-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-dichloro-4-nitroaniline and acetic acid.

Scientific Research Applications

N-(3,5-dichloro-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biochemical pathways involving nitroaromatic compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-nitrophenyl)acetamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • N-(4,5-dichloro-2-nitrophenyl)acetamide
  • N-(2,5-dichloro-4-nitrophenyl)acetamide
  • N-(4-nitrophenyl)acetamide

Comparison: N-(3,5-dichloro-4-nitrophenyl)acetamide is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a distinct compound for various applications.

Biological Activity

N-(3,5-dichloro-4-nitrophenyl)acetamide is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anti-inflammatory domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆Cl₂N₂O₃ and a molecular weight of 249.05 g/mol. It features a dichloro-substituted nitrophenyl group attached to an acetamide moiety. The presence of chlorine and nitro groups on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo reduction within biological systems to form reactive intermediates. These intermediates can interact with cellular components, potentially leading to inhibition of microbial growth or modulation of inflammatory responses.
  • Chlorine Substituents : The chlorine atoms may enhance the compound's interaction with enzymes or receptors, modulating their activity and contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It may act against various bacterial strains, although specific data on its efficacy against particular pathogens is still emerging .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may also possess anti-inflammatory properties, although detailed studies are required to elucidate these effects fully.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Antibacterial Studies : In vitro studies have shown that derivatives of acetamides, including those with similar structural features to this compound, exhibit significant antibacterial activity against pathogens like Klebsiella pneumoniae. The presence of chlorine in these compounds appears to enhance their efficacy .
  • Cytotoxicity and Pharmacokinetics : Investigations into the cytotoxicity and pharmacokinetic profiles of related compounds have indicated favorable results for future in vivo studies. These findings suggest that this compound could be a viable candidate for further development as an antibacterial agent .

Data Table

The following table summarizes key findings from research studies on this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialExhibits potential against various bacterial strains; mechanism involves reduction of nitro group.
Anti-inflammatoryPreliminary evidence suggests anti-inflammatory properties; further research needed.
CytotoxicityFavorable cytotoxicity profile; promising for future drug development.

Properties

IUPAC Name

N-(3,5-dichloro-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-6(9)8(12(14)15)7(10)3-5/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMSWSNEACDRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5942-05-2
Record name N-(3,5-DICHLORO-4-NITRO-PHENYL)-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.